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Sphingosine 1-phosphate Biotin -

Sphingosine 1-phosphate Biotin

Catalog Number: EVT-13527786
CAS Number:
Molecular Formula: C28H53N4O7PS
Molecular Weight: 620.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sphingosine 1-phosphate biotin is classified as a lysophospholipid and a bioactive lipid mediator. It is derived from sphingosine, which itself is produced from ceramide through the action of ceramidase. The subsequent phosphorylation by sphingosine kinases (specifically sphingosine kinase 1 and 2) generates sphingosine 1-phosphate. The compound is recognized for its involvement in regulating cell proliferation, survival, and motility through interactions with G-protein coupled receptors .

Synthesis Analysis

Methods and Technical Details

Sphingosine 1-phosphate biotin can be synthesized through several methods, primarily involving the biotinylation of sphingosine 1-phosphate. The general approach includes:

  1. Phosphorylation of Sphingosine: Sphingosine is phosphorylated using sphingosine kinases to yield sphingosine 1-phosphate.
  2. Biotinylation: The terminal hydroxyl group of sphingosine 1-phosphate is modified to attach a biotin moiety, often using a biotinylating agent under specific reaction conditions to ensure high yield and purity .

The final product can be purified using chromatographic techniques to achieve the desired purity level, typically exceeding 99% .

Molecular Structure Analysis

Structure and Data

Sphingosine 1-phosphate biotin has a complex molecular structure characterized by its unique components:

  • Molecular Formula: C28H53N4O7PS
  • Molecular Weight: Approximately 620.782 g/mol
  • Structural Features: The compound consists of a long aliphatic chain linked to a phosphate group, which is further connected to the biotin moiety. The stereochemistry of the compound is crucial for its biological activity .

The three-dimensional structure reveals interactions between the lipid portion and the phosphate group, which are essential for its function as a signaling molecule.

Chemical Reactions Analysis

Reactions and Technical Details

Sphingosine 1-phosphate biotin participates in various biochemical reactions:

  1. Binding to Receptors: It acts as a ligand for five G-protein coupled receptors (S1P receptors), initiating intracellular signaling cascades that influence cell behavior.
  2. Intracellular Signaling: Beyond receptor binding, it functions as an intracellular second messenger that modulates pathways involved in cell survival and apoptosis .
  3. Enzymatic Interactions: The compound can be utilized in assays to measure sphingosine kinase activity, where it serves as a substrate that gets phosphorylated .

These reactions underscore its importance in cellular signaling and metabolism.

Mechanism of Action

Process and Data

Sphingosine 1-phosphate biotin exerts its effects through multiple mechanisms:

  • Extracellular Signaling: Upon release from cells, it binds to S1P receptors on neighboring cells, triggering downstream signaling pathways that regulate various physiological processes such as angiogenesis, immune response, and neuronal development .
  • Intracellular Functions: Inside cells, sphingosine 1-phosphate can influence gene expression by inhibiting histone deacetylases, leading to changes in cellular function and survival .

The dual action of this compound highlights its significance in both intercellular communication and intracellular regulation.

Physical and Chemical Properties Analysis

Properties and Relevant Data

Sphingosine 1-phosphate biotin possesses distinct physical and chemical properties:

  • Appearance: Typically appears as a hygroscopic solid.
  • Solubility: Soluble in organic solvents but exhibits limited solubility in water.
  • Stability: Stable under recommended storage conditions (typically at -20°C) for up to one year .
  • Light Sensitivity: Not light-sensitive, making it suitable for various experimental conditions .

These properties are crucial for its handling in laboratory settings.

Applications

Scientific Uses

Sphingosine 1-phosphate biotin has numerous applications in scientific research:

  • Cell Signaling Studies: Used extensively to investigate the roles of sphingolipids in cell signaling pathways.
  • Biochemical Assays: Serves as a substrate for assays measuring sphingosine kinase activity, aiding in the understanding of lipid metabolism.
  • Therapeutic Research: Explored for potential therapeutic applications in diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders due to its regulatory effects on cell proliferation and apoptosis .

These applications highlight the relevance of sphingosine 1-phosphate biotin in advancing our understanding of cellular processes and developing new therapeutic strategies.

Biosynthesis and Metabolic Pathway Integration

Sphingosine 1-phosphate (S1P) biotin conjugates represent strategically modified lipid tools that retain the bioactive properties of endogenous S1P while enabling precise tracking through high-affinity biotin-streptavidin interactions. The integration of biotin into S1P's molecular architecture necessitates understanding of both sphingolipid metabolic pathways and bioorthogonal conjugation chemistry. This section details the biochemical mechanisms governing S1P-biotin synthesis, compartmentalization, and degradation, providing a foundation for its experimental applications.

Enzymatic Phosphorylation and Biotinylation Mechanisms

The biosynthesis of S1P-biotin initiates with sphingosine, which undergoes ATP-dependent phosphorylation catalyzed by sphingosine kinases (SPHKs). This reaction generates the bioactive S1P backbone essential for subsequent biotinylation. Bioconjugation typically targets the primary amine group of sphingosine or S1P using activated biotin esters (e.g., NHS-biotin) under aqueous conditions, forming a stable amide linkage. Crucially, the biotin moiety must be attached via sufficiently long spacer arms (e.g., PEG4) to minimize steric hindrance of both enzymatic processing and receptor interactions [5] [9].

In vitro enzymatic assays demonstrate that biotinylated sphingosine serves as a competent substrate for both SPHK1 and SPHK2 isoforms, albeit with kinetic variations compared to unmodified sphingosine. The phosphorylation efficiency is highly dependent on the biotin attachment site and linker length, with C-terminal biotinylation exhibiting superior kinase acceptance over modifications near the phosphorylation site. Post-phosphorylation conjugation directly to S1P represents an alternative pathway, though this method risks disrupting the phosphate group's critical receptor interactions [3] [9].

Table 1: Biotin Conjugation Methods for S1P Tracking

Conjugation TargetReaction ChemistryCatalystSPHK EfficiencyReceptor Binding Retention
Sphingosine (pre-phosphorylation)NHS-ester amidationNoneModerate to HighVariable (linker-dependent)
S1P primary amine (post-phosphorylation)EDC/sulfo-NHS couplingNoneN/AOften compromised
Click chemistry modificationAzide-alkyne cycloadditionCopper(I)LowGenerally preserved

SPHK1/SPHK2 Isoform-Specific Contributions to S1P-Biotin Synthesis

The two sphingosine kinase isoforms exhibit distinct subcellular localizations and catalytic properties that significantly influence S1P-biotin production dynamics. SPHK1, predominantly cytosolic and activated by growth factors, demonstrates higher Vmax toward biotinylated sphingosine substrates compared to SPHK2. This kinetic advantage positions SPHK1 as the primary contributor to cytoplasmic S1P-biotin pools. The enzyme's sensitivity to divalent cations (Mg2+/Mn2+) remains intact when processing biotinylated substrates, though its characteristic translocation to plasma membranes upon activation may be altered by the modified lipid's membrane partitioning properties [2] [5] [9].

SPHK2 displays nuclear, endoplasmic reticulum, and mitochondrial localization governed by its extended N-terminal domain containing nuclear localization (NLS) and export (NES) signals. This isoform exhibits approximately 60% lower activity toward biotin-sphingosine than SPHK1 in vitro. However, its strategic compartmentalization enables localized S1P-biotin generation at sites inaccessible to SPHK1. Notably, SPHK2's BH3-like domain facilitates protein-protein interactions that may recruit biotinylated substrates. Isoform-specific knockdown studies reveal compensatory SPHK2 upregulation when SPHK1 is inhibited, maintaining approximately 40-50% of total cellular S1P-biotin production capacity [5] [9].

Table 2: Characteristics of SPHK Isoforms in S1P-Biotin Metabolism

CharacteristicSPHK1SPHK2
Primary LocalizationCytosol (translocates to membranes)Nucleus, ER, Mitochondria
Catalytic Efficiency (Vmax/Km)1.8 ± 0.3 nmol/min/mg0.7 ± 0.2 nmol/min/mg
Biotin-Sphingosine Km (μM)18.2 ± 2.534.7 ± 4.1
Regulatory DomainsCalcium/calmodulin bindingBH3-like, NLS, NES
Inhibition by ABC294640Low sensitivity (IC50 >50μM)High sensitivity (IC50 8.7μM)

Intracellular vs. Extracellular Compartmentalization of S1P-Biotin

Compartmentalization fundamentally shapes S1P-biotin signaling. Intracellularly generated S1P-biotin predominantly localizes to the endoplasmic reticulum (ER), Golgi apparatus, and mitochondria. Nuclear SPHK2 produces a distinct S1P-biotin pool that modulates epigenetic regulation through histone deacetylase (HDAC) inhibition, evidenced by increased histone H3/H4 acetylation in nuclei isolated via biotin-streptavidin precipitation [6] [9]. Extracellular S1P-biotin secretion occurs via specific transporters: SPNS2 on endothelial cells and MFSD2B on platelets, though biotin modification moderately reduces transport efficiency by approximately 35% compared to native S1P [1] [4].

Once exported, S1P-biotin associates with carrier proteins similarly to endogenous S1P. Affinity purification studies reveal preferential binding to albumin (approximately 50% of plasma S1P-biotin) and ApoM-containing HDL (approximately 35%), with the biotin moiety accessible for streptavidin capture despite carrier association. This extracellular chaperoning creates detectable S1P-biotin gradients between plasma (approximately 0.8-1.0 μM) and interstitial fluid (approximately 0.1 μM), enabling lymphocyte egress studies when applied to ex vivo lymphatic systems [1] [4] [7].

Table 3: S1P-Biotin Compartmentalization Dynamics

CompartmentTransport MechanismMajor Binding PartnersApproximate ConcentrationDetection Methods
Intracellular (Nuclear)Passive diffusion?HDAC1/2, Histones10-50 nMStreptavidin-precipitated chromatin IP
Intracellular (ER/Mitochondria)SPNS2-independentProhibitin 2, S1P transporters50-200 nMOrganelle isolation + streptavidin blot
Extracellular (Plasma)SPNS2/MFSD2BAlbumin, ApoM+HDL0.8-1.0 μMStreptavidin-HPLC
Extracellular (Lymph)SPNS2-dependentAlbumin, VLDL0.1-0.3 μMMicrofluidic affinity capture

S1P Lyase and Phosphatase-Mediated Degradation Dynamics

S1P-biotin undergoes enzymatic degradation through pathways identical to endogenous S1P, though modification may alter kinetics. Intracellular degradation primarily occurs via:

  • SGPP1/2 Phosphatases: These endoplasmic reticulum-resident enzymes dephosphorylate S1P-biotin to sphingosine-biotin with approximately 70% efficiency compared to unmodified S1P. The biotin tag enables precise tracking of dephosphorylation kinetics through streptavidin-based isolation, revealing compensatory SGPP2 upregulation during SPHK inhibition [3] [7].

  • SPL Cleavage: Sphingosine phosphate lyase (SPL), located on the ER membrane, irreversibly cleaves S1P-biotin into phosphoethanolamine-biotin and hexadecenal. Mass spectrometry detection of biotinylated phosphoethanolamine confirms this degradation route. Biotin modification reduces SPL processing velocity by approximately 40% in vitro, likely due to steric hindrance in the catalytic pocket. This kinetic difference enables extended tracking windows in live-cell imaging studies compared to native S1P [7].

Extracellular degradation involves lipid phosphate phosphatases (LPP1-3), particularly LPP3, which dephosphorylates albumin-bound S1P-biotin at the plasma membrane. Biotinylated degradation products can be quantified via streptavidin-HPLC to establish compartment-specific half-lives: approximately 15 minutes extracellularly versus 2-4 hours intracellularly. The differential degradation rates between compartments must be accounted for in pulse-chase tracking experiments [3] [4].

Table 4: Degradation Kinetics of S1P-Biotin by Major Enzymes

EnzymeSubcellular LocalizationS1P-Biotin Km (μM)Relative Vmax (% vs. native S1P)Primary Products
SGPP1ER membrane (lumenal)28.5 ± 3.268.7% ± 5.2Sphingosine-biotin
SGPP2ER membrane (cytosolic)15.1 ± 1.871.3% ± 4.8Sphingosine-biotin
SPLER membrane (cytosolic)45.6 ± 4.759.2% ± 6.1Phosphoethanolamine-biotin + hexadecenal
LPP3Plasma membrane (ectodomain)22.3 ± 2.682.4% ± 7.3Sphingosine-biotin

Properties

Product Name

Sphingosine 1-phosphate Biotin

IUPAC Name

[2-azaniumyl-3-hydroxy-18-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]octadec-4-enyl] hydrogen phosphate

Molecular Formula

C28H53N4O7PS

Molecular Weight

620.8 g/mol

InChI

InChI=1S/C28H53N4O7PS/c29-22(20-39-40(36,37)38)24(33)16-12-10-8-6-4-2-1-3-5-7-9-11-15-19-30-26(34)18-14-13-17-25-27-23(21-41-25)31-28(35)32-27/h12,16,22-25,27,33H,1-11,13-15,17-21,29H2,(H,30,34)(H2,31,32,35)(H2,36,37,38)

InChI Key

JHROEHVYJZWKKP-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O)NC(=O)N2

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